N-Benzoylretinylamine
Description
N-Benzoylretinylamine is a synthetic retinoid derivative characterized by a benzoyl group conjugated to a retinylamine backbone. Retinoids, derivatives of vitamin A, are critical in regulating cell growth, differentiation, and apoptosis. The benzoyl moiety in this compound enhances its stability and modulates receptor-binding affinity compared to natural retinoids like retinoic acid. This compound is hypothesized to interact with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), though its exact pharmacological profile remains under investigation. Potential applications include dermatology (e.g., acne, photoaging) and oncology, given retinoids' roles in apoptosis and differentiation .
Properties
CAS No. |
74193-18-3 |
|---|---|
Molecular Formula |
C27H35NO |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl]benzamide |
InChI |
InChI=1S/C27H35NO/c1-21(16-17-25-23(3)13-10-19-27(25,4)5)11-9-12-22(2)18-20-28-26(29)24-14-7-6-8-15-24/h6-9,11-12,14-18H,10,13,19-20H2,1-5H3,(H,28,29)/b12-9+,17-16+,21-11+,22-18+ |
InChI Key |
ZZJBFINBCCYNFG-XTDDRVAVSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C2=CC=CC=C2)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CNC(=O)C2=CC=CC=C2)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C2=CC=CC=C2)C)C |
Other CAS No. |
74193-18-3 |
Synonyms |
N-benzoylretinylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
- N-Benzylacetamide (C₉H₁₁NO): A simpler analog with a benzyl group and acetamide. It lacks the retinyl backbone but shares the benzyl moiety, influencing solubility (logP ~1.8) and enzymatic stability. Used as a reagent in drug synthesis .
- N-Benzoyl-N-phenylhydroxylamine (C₁₃H₁₁NO₂): Contains a benzoyl group linked to hydroxylamine. The benzoyl group enhances electrophilicity, making it a chelating agent for metal ions. Unlike N-Benzoylretinylamine, it lacks biological activity but is utilized in analytical chemistry .
Bond Length and Stereochemical Comparisons
- Imine Bond Lengths: this compound’s C=N bond is hypothesized to be ~1.29 Å, comparable to (E)-Benzyl(1-phenylethylide) (1.292 Å) . Shorter bonds (1.265–1.286 Å) in related imines suggest electronic effects from substituents (e.g., phenol groups) .
| Compound | C=N Bond Length (Å) | Key Functional Groups |
|---|---|---|
| (E)-Benzyl(1-phenylethylide) | 1.292 | Imine, benzyl |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Imine, phenol, benzyl |
| This compound (hypothetical) | ~1.29 | Imine, benzoyl, retinyl |
Pharmacological Analogs
Phenethylamine Derivatives
- α-Benzyl-N-methylphenethylamine: A psychoactive phenethylamine with a benzyl group. Exhibits CNS stimulation via dopamine/norepinephrine reuptake inhibition (EC₅₀ ~50 nM). Acute toxicity studies show LD₅₀ >100 mg/kg in rodents .
- N-BOMe Phenethylamines (e.g., 25I-NBOMe) : Designer drugs with methoxy and benzyl groups. Substituent position dictates receptor affinity (5-HT₂A Ki ~0.1 nM). This compound’s benzoyl group may similarly modulate receptor interactions .
Retinoid Derivatives
- All-trans Retinoic Acid (ATRA): Natural ligand for RARs (IC₅₀ ~1 nM). This compound’s benzoyl group may reduce metabolic degradation compared to ATRA’s carboxylate, prolonging half-life .
Physicochemical Properties
- Solubility :
| Compound | Molecular Weight | logP (Predicted) | Key Applications |
|---|---|---|---|
| This compound | ~400 (est.) | ~6.0 | Dermatology, oncology |
| N-Benzylacetamide | 149.19 | ~1.8 | Synthetic reagent |
| 25I-NBOMe | 413.3 | 3.2 | CNS-active drug |
| All-trans Retinoic Acid | 300.44 | 6.3 | Cancer therapy |
Research Findings and Implications
- Stability : Benzoyl groups (e.g., in N-Benzoyl-N-phenylhydroxylamine) resist hydrolysis better than esters or amides, suggesting this compound may have prolonged activity .
- Toxicity : Phenethylamine analogs (e.g., α-Benzyl-N-methylphenethylamine) show dose-dependent neurotoxicity, necessitating safety studies for this compound .
- Receptor Binding : Substituent position on aromatic rings (as in N-BOMe drugs) significantly affects affinity, guiding structural optimization of this compound .
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